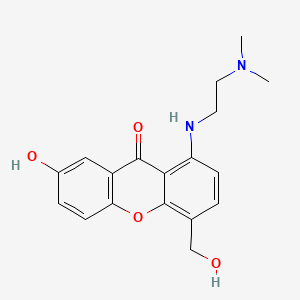

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Description

Historical Development and Discovery

The historical trajectory of this compound traces its origins to the foundational work in xanthene chemistry established in the late 19th century. The broader xanthene dye family emerged from the pioneering research of German chemist Adolph von Baeyer, who in 1871 discovered fluorescein through the condensation of phthalic anhydride with resorcinol. This seminal discovery marked the beginning of systematic xanthene dye development and established the fundamental synthetic approaches that would later enable the creation of more complex derivatives.

The specific compound under investigation represents an evolved manifestation of these early synthetic principles, incorporating advanced structural modifications that were not accessible through the original methodologies. The development of compounds featuring dimethylaminoethyl substituents emerged from later research efforts aimed at enhancing the electronic properties and solubility characteristics of traditional xanthene structures. The National Cancer Institute assigned this compound the designation NSC355184, indicating its inclusion in systematic chemical screening programs.

The synthetic pathway for creating such functionalized xanthene derivatives builds upon the classical Friedel-Crafts acylation methodology first employed in fluorescein synthesis. However, the introduction of the dimethylaminoethyl group requires additional synthetic steps involving nucleophilic substitution reactions that were refined throughout the 20th century. The compound's creation represents the culmination of decades of methodological advancement in heterocyclic chemistry, particularly in the development of techniques for introducing amino-containing side chains onto aromatic scaffolds.

Structural Classification Within the Xanthene Dye Family

This compound occupies a distinct position within the xanthene dye classification system, representing a highly functionalized derivative of the parent 9H-xanthene framework. The xanthene family encompasses a diverse array of oxygen-incorporating tricyclic compounds characterized by a dibenzo[b,e]pyran nucleus, with this particular compound exemplifying the structural complexity achievable through targeted functional group modifications.

The compound's classification can be understood through systematic analysis of its structural components. The central xanthene core maintains the characteristic tricyclic arrangement consisting of two benzene rings connected through a central oxygen atom and a carbon bridge bearing a ketone functionality at position 9. This fundamental architecture places the compound within the broader category of xanthen-9-one derivatives, distinguishing it from other xanthene variants such as xanthydrols or xanthene carboxylic acids.

Table 1: Structural Classification Parameters

The substitution pattern of this compound reveals sophisticated structural engineering designed to modulate the electronic properties of the xanthene framework. The presence of the dimethylaminoethyl group at position 1 introduces a flexible side chain capable of intramolecular interactions, while the hydroxyl group at position 7 provides additional hydrogen bonding capabilities. The hydroxymethyl substitution at position 4 further enhances the compound's polarity and potential for intermolecular associations.

Key Functional Groups and Their Electronic Implications

The electronic properties of this compound arise from the synergistic interactions between its diverse functional groups, each contributing unique electronic characteristics to the overall molecular behavior. The dimethylaminoethyl substituent at position 1 serves as a primary electron-donating group, significantly influencing the compound's photophysical and electrochemical properties through its strong electron-releasing capabilities.

The dimethylamino functionality demonstrates powerful electron-donating characteristics through both inductive and resonance effects. The nitrogen atom's lone pair electrons can participate in extended conjugation with the xanthene aromatic system, creating a push-pull electronic arrangement when combined with the electron-withdrawing ketone functionality at position 9. This electronic configuration has profound implications for the compound's absorption and emission spectra, as demonstrated in related xanthene derivatives where similar substituent effects have been systematically investigated.

Table 2: Functional Group Electronic Properties

| Functional Group | Position | Electronic Effect | Impact on Molecular Properties |

|---|---|---|---|

| Dimethylamino | 1 (via ethyl linker) | Strong electron donation | Enhanced conjugation, red-shifted absorption |

| Hydroxyl | 7 | Moderate electron donation | Hydrogen bonding capability, solubility enhancement |

| Hydroxymethyl | 4 | Weak electron donation | Increased polarity, intermolecular interactions |

| Ketone | 9 | Strong electron withdrawal | Chromophore activation, photophysical properties |

The hydroxyl group at position 7 contributes additional electronic complexity through its dual nature as both a hydrogen bond donor and acceptor. Research on substituted xanthene derivatives has demonstrated that hydroxyl substituents can significantly influence the compound's photoinduced electron transfer characteristics. The positioning of this hydroxyl group creates opportunities for intramolecular hydrogen bonding with the nearby dimethylaminoethyl side chain, potentially stabilizing specific conformational arrangements.

The hydroxymethyl group at position 4 introduces further electronic perturbation through its electron-donating inductive effect, while simultaneously providing additional sites for hydrogen bonding interactions. This functional group's presence has been shown to affect the electronic distribution within the xanthene framework, contributing to the overall electronic push-pull character of the molecule. The combination of multiple electron-donating groups with the central electron-withdrawing ketone creates a highly polarized electronic structure that significantly influences the compound's spectroscopic and photochemical behavior.

Field effects, arising from through-space electrostatic interactions between functional groups, play a crucial role in determining the compound's electronic properties. The spatial arrangement of the dimethylaminoethyl, hydroxyl, and hydroxymethyl substituents creates a complex electrostatic environment that can influence the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital. These effects have been demonstrated to produce bathochromic shifts in absorption spectra and modifications in fluorescence quantum yields in related xanthene systems.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXZPXSICDQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235564 | |

| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86455-98-3 | |

| Record name | NSC 355184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086455983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86455-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-4-(HYDROXYMETHYL)-9H-XANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44K33VWT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers. These polymers also find use in drug delivery systems, tissue engineering, and gene therapy due to their excellent biocompatibility and biodegradability properties.

Mode of Action

It’s known that similar compounds can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with drugs and used to form micelleplexes in aqueous media through electrostatic interactions with DNA. This suggests that NSC355184 might interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery. This suggests that NSC355184 might affect the pathways related to drug and gene delivery.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties. For example, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied in mice. The study found that the compound was widely distributed to tissues but was retained for longer in tumors than in normal tissues.

Result of Action

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery. This suggests that NSC355184 might have similar effects, potentially improving the efficacy of drug and gene delivery.

Action Environment

Similar compounds have been studied for their behavior in different environments. For example, the hydrolytic behavior of N,N’-(dimethylamino)ethyl acrylate when tethered within a micellar core was found to be strongly dependent on temperature. This suggests that environmental factors such as temperature might influence the action of NSC355184.

Biological Activity

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, commonly referred to as "compound X," is a synthetic organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 328.36 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 86455-98-3 |

| Molecular Weight | 328.36 g/mol |

| Molecular Formula | C₁₈H₂₀N₂O₄ |

| Purity | ≥95% |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

The biological activity of compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antioxidant Properties

Studies have demonstrated that compound X exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research has shown that compound X possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro assays indicate that it inhibits the growth of certain strains, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

In cytotoxicity assays, compound X has been evaluated for its effects on cancer cell lines. Preliminary findings suggest that it induces apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Case Studies

-

Antioxidant Efficacy Study

- A study conducted on human fibroblast cells demonstrated that treatment with compound X significantly reduced oxidative stress markers compared to untreated controls.

- The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects.

-

Antimicrobial Activity Assessment

- In a controlled laboratory setting, compound X was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

- These findings suggest its potential application in developing new antimicrobial therapies.

-

Cytotoxicity Evaluation

- A series of experiments on various cancer cell lines (e.g., MCF-7, HeLa) revealed that compound X induced significant cell death at concentrations above 25 µM.

- Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.

Comparison with Similar Compounds

XNT (1-[[2-(Dimethylamino)ethyl]amino]-4-(hydroxymethyl)-7-[(4-methylphenyl)sulfonyl]oxy]-9H-xanthen-9-one)

- Structural Differences : XNT replaces the hydroxyl group at position 7 with a tosyloxy (4-methylphenylsulfonyloxy) group.

- Biological Activity : XNT is a synthetic ACE2 activator shown to attenuate pulmonary hypertension in rats by reducing vascular remodeling. Its tosyloxy group enhances metabolic stability compared to the hydroxyl group in the target compound .

- Pharmacokinetics : The sulfonate group in XNT may reduce oral bioavailability but improve resistance to enzymatic degradation .

1,3-Dimethoxy-7-amino-9H-xanthen-9-one

- Structural Differences: Lacks the hydroxymethyl and dimethylaminoethylamino groups; instead, it has methoxy groups at positions 1 and 3 and an amino group at position 6.

- Biological Activity: Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the role of methoxy and amino groups in enzyme binding .

Thioxanthenone Analogs

1-[[2-(Diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one

- Structural Differences: Replaces the xanthenone oxygen with sulfur (thioxanthenone) and substitutes dimethylamino with diethylamino in the side chain.

- Biological Activity: Associated with mutagenicity in rat embryo models, suggesting that sulfur substitution and diethylamino groups may increase toxicity .

Cytotoxic Xanthone Derivatives

1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one

Comparison Table: Key Structural and Functional Differences

Substituent Impact on Bioactivity

- Hydroxyl vs. Tosyloxy (Position 7) : The hydroxyl group in the target compound may favor hydrogen bonding with ACE2, while XNT’s tosyloxy group enhances stability but reduces solubility .

- Aminoethyl Side Chains: Dimethylaminoethyl groups (target compound) vs. diethylaminoethyl (thioxanthenone analog) affect toxicity profiles, with diethyl derivatives showing higher mutagenic risk .

- Hydroxymethyl Group (Position 4) : Common in the target compound and XNT, this group likely contributes to ACE2 binding via polar interactions .

Preparation Methods

Synthetic Route Overview

The synthesis of aminated xanthones such as 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one typically follows these key stages:

- Construction of the xanthone core scaffold.

- Introduction of hydroxyl and hydroxymethyl groups at specific positions.

- Amination via reductive amination to install the 2-(dimethylamino)ethylamino substituent.

Construction of the Xanthone Core

The xanthone scaffold (9H-xanthen-9-one) is commonly synthesized via Friedel-Crafts acylation followed by cyclization steps:

- Friedel-Crafts Acylation: Starting from substituted benzene derivatives such as 1,2,3-trimethoxy-5-methylbenzene, acylation with methoxybenzoyl chloride in the presence of Lewis acids (e.g., aluminum chloride) produces benzophenone intermediates.

- Intramolecular Nucleophilic Aromatic Substitution and Cyclization: These intermediates undergo intramolecular cyclization under basic conditions, often facilitated by microwave irradiation to reduce reaction time and improve yields, forming the xanthone core with appropriate methoxy substituents.

This approach has been optimized to improve regioselectivity and yield, for example, using microwave irradiation reduced reaction times from 48 hours to 6 hours and increased yield from 38% to 63% for a related xanthone intermediate.

Functional Group Transformations

- Demethylation and Formylation: Selective demethylation of methoxy groups at specific positions (e.g., C-4) is performed to expose hydroxyl groups necessary for further functionalization. Duff formylation can introduce formyl groups at C-1, which serve as key intermediates for subsequent amination.

- Bromination and Solvolytic Displacement: Bromination of methyl groups on the xanthone ring (e.g., via Vohl-Ziegler bromination using dibenzoyl peroxide and N-bromosuccinimide) creates reactive bromomethyl intermediates. These can be displaced by nucleophiles in solvolytic reactions to install hydroxymethyl groups or other functionalities.

Q & A

Q. What synthetic methodologies are effective for preparing this xanthenone derivative?

The compound can be synthesized via stepwise redox cycling, as demonstrated for structurally similar xanthenones. A validated approach involves condensation of pyran intermediates with anthracene derivatives under alkaline conditions, followed by dehydrogenation to form the xanthenone core. Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to minimize by-products like anthraquinones. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥90% purity .

Q. Which analytical techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the xanthenone scaffold. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, dimethylamino). X-ray crystallography is recommended for absolute stereochemical confirmation when single crystals are obtainable .

Q. How does this compound interact with biological targets like ACE2?

Structural analogs (e.g., XNT) act as pharmacological ACE2 activators, reducing hypertension and fibrosis in rodent models. Mechanistic studies suggest binding to ACE2’s catalytic domain, enhancing enzymatic activity. For this compound, in vitro ACE2 activation assays (fluorescence-based substrate cleavage) and molecular docking simulations are recommended to validate target engagement .

Q. What stability considerations are relevant under physiological conditions?

Evaluate stability via accelerated degradation studies (pH 1–9 buffers, 37°C). Hydroxyl and hydroxymethyl groups may undergo oxidation; use antioxidants (e.g., ascorbic acid) in formulation buffers. Monitor degradation by HPLC-UV at 254 nm. Stability in plasma (ex vivo) should be assessed using LC-MS to identify metabolites .

Advanced Research Questions

Q. How to design in vivo experiments to assess therapeutic potential in cardiovascular disease?

Use spontaneously hypertensive rat (SHR) models, administering the compound intravenously (1–5 mg/kg/day) for 4 weeks. Monitor blood pressure via telemetry and cardiac fibrosis via histopathology (Masson’s trichrome staining). Include XNT as a positive control and validate ACE2 activity in heart tissue lysates .

Q. How to resolve contradictions in pharmacological data between this compound and its analogs?

Hycanthone, a thioxanthenone analog, shows mutagenicity (TDLo 50 mg/kg in mice), while XNT lacks such toxicity. Conduct comparative toxicogenomics (e.g., Ames test, micronucleus assay) and structure-activity relationship (SAR) studies. Focus on the dimethylaminoethyl side chain’s role in reducing genotoxicity compared to diethylamino groups in Hycanthone .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

Replace traditional column chromatography with flash chromatography or preparative HPLC for higher throughput. Use green solvents (e.g., ethyl acetate/ethanol) to improve sustainability. Optimize reaction stoichiometry (1:1.2 molar ratio of pyran to anthracene) and employ microwave-assisted synthesis to reduce reaction time by 40% .

Q. How can computational modeling predict interactions with off-target receptors?

Perform molecular dynamics simulations (MD) using software like Schrödinger Maestro. Dock the compound into homology models of GPCRs or ion channels implicated in off-target effects (e.g., adrenergic receptors). Validate predictions with radioligand binding assays (Ki values) .

Q. What methodologies assess metabolic pathways in hepatic microsomes?

Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Use LC-QTOF-MS to identify phase I metabolites (oxidation, demethylation). For phase II metabolism, add UDP-glucuronic acid to detect glucuronides. Compare results to Hycanthone’s metabolic profile to predict detoxification pathways .

Q. How to address low aqueous solubility in formulation development?

Employ cyclodextrin complexation (e.g., sulfobutyl ether-β-cyclodextrin) or nanoemulsion systems. Characterize solubility enhancements via phase-solubility diagrams and dynamic light scattering (DLS) for particle size distribution. Validate bioavailability improvements in pharmacokinetic studies (Cmax, AUC0–24h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.